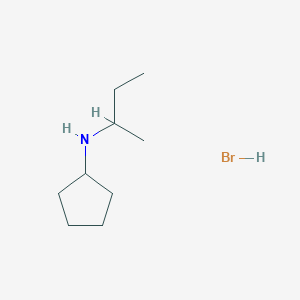

N-(sec-Butyl)cyclopentanamine hydrobromide

Übersicht

Beschreibung

“N-(sec-Butyl)cyclopentanamine hydrobromide” is a chemical compound with the CAS Number: 1609408-90-3. It has a molecular weight of 222.17 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI Code for “N-(sec-Butyl)cyclopentanamine hydrobromide” is 1S/C9H19N.BrH/c1-3-8(2)10-9-6-4-5-7-9;/h8-10H,3-7H2,1-2H3;1H .Physical And Chemical Properties Analysis

“N-(sec-Butyl)cyclopentanamine hydrobromide” is a solid at room temperature . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis of New Chemical Compounds N-(sec-Butyl)cyclopentanamine hydrobromide is used in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of fused cyclotetraphosphazene ring systems, which are obtained by reacting octachlorocyclotetraphosphazene with butylamines, including sec-butylamines. This reaction leads to cyclotetraphosphazenes bearing a P-NH group, which are precursors to cyclophosphazene compounds (P8N8 ring) consisting of three fused tetramer rings. This synthesis is vital for exploring new types of phosphazene-based materials with potential applications in various fields (Beşli et al., 2015).

Environmental and Process Optimization Sec-butylamine, a component in the structure of N-(sec-Butyl)cyclopentanamine hydrobromide, is significant in environmental risk mitigation and recycling solvents. For example, the separation of cyclohexane/sec-butyl alcohol/water azeotropic mixtures is crucial for these purposes. Studies involving these compounds contribute to process optimization, thermoeconomic, and environmental performance enhancement, especially in the pharmaceutical and chemical industries (Zhu et al., 2021).

Biological and Environmental Studies The biotransformation of dinitroaniline herbicides involves compounds like butralin, which includes the N-(sec-Butyl) moiety. Studying the degradation mechanisms of such herbicides by soil bacteria provides insights into environmental pollutant degradation and potential bioremediation strategies. It helps understand the role of specific enzymes in the breakdown of complex organic pollutants (Ghatge et al., 2020).

Derivatization and Analytical Applications The use of sec-butanol, which is structurally related to N-(sec-Butyl)cyclopentanamine hydrobromide, for the derivatization of chlorinated hydroxyfuranones is significant in analytical chemistry. This process enhances the detectability of these compounds in complex matrices, aiding in the analysis of environmental samples and potentially toxic substances (Nawrocki et al., 2001).

Medical Research and Applications While direct research on N-(sec-Butyl)cyclopentanamine hydrobromide in medical applications is limited, related compounds like N-butyl-2-cyanoacrylate have been studied for their use in surgical incisions, indicating a potential area of exploration for derivatives of sec-butyl compounds in medical settings (Amiel et al., 1999).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-butan-2-ylcyclopentanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.BrH/c1-3-8(2)10-9-6-4-5-7-9;/h8-10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESGCMAWZLJXPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1CCCC1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(sec-Butyl)cyclopentanamine hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

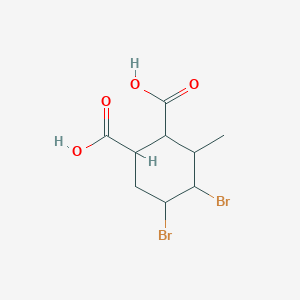

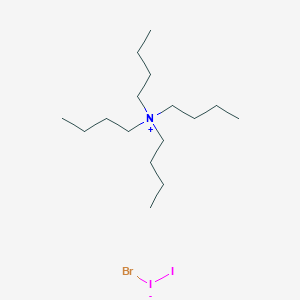

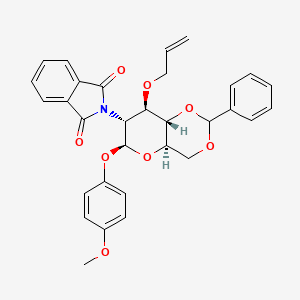

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride](/img/structure/B1417921.png)

![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine](/img/structure/B1417923.png)

![N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester](/img/structure/B1417931.png)

![(1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1417939.png)